Enzyme Conformation Control: Induced Closed vs. Open State in MbtI Co-crystal Structures
The co-crystal structure of MbtI with 5-(3-carboxyphenyl)furan-2-carboxylic acid (compound II) uniquely reveals the enzyme in a fully ordered, closed conformation at 1.58 Å resolution, allowing the entire active site to be traced [1]. In direct contrast, the co-crystal structure with the more potent 5-(3-cyanophenyl)furan-2-carboxylic acid (compound I) shows MbtI in an open conformation with significant disorder in the mobile loops (residues 268–293 and 324–336), for which there was no supporting electron density [1]. This difference is not correlated with in vitro potency, making the 3-carboxy analog the superior tool for structure-guided optimization.
| Evidence Dimension | Enzyme conformation in co-crystal structure |
|---|---|
| Target Compound Data | Closed conformation; resolution 1.58 Å; entire active site pocket traced, including residues 268–293 and 324–336 |
| Comparator Or Baseline | 5-(3-cyanophenyl)furan-2-carboxylic acid (Compound I): Open conformation; resolution 2.09 Å; large portions of mobile loops undefined in electron density map |
| Quantified Difference | RMSD of Cα carbons for residues 325–335: 0.19–0.46 Å (vs. apo form 3LOG) and 0.34–0.56 Å (vs. salicylate complex 6ZA5). The closed state enables a complete structural model unattainable with the cyano analog [1]. |
| Conditions | M. tuberculosis MbtI co-crystallization; X-ray diffraction; PDB IDs: 8QC4 (target) and 6ZA4 (comparator) |
Why This Matters
For researchers employing structure-based drug design (SBDD), a complete, high-resolution model of the target's active site is essential for accurate computational docking and ligand optimization, a resource not provided by more potent but structurally uninformative analogs.
- [1] Mori, M.; Villa, S.; Chiarelli, L.R.; Meneghetti, F.; Bellinzoni, M. Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. Pharmaceuticals 2023, 16, 1559. View Source
